Further research is needed to determine the safety and efficacy of BMS-299897 in humans with Alzheimer's disease. Additionally, developing brain-penetrant positron emission tomography (PET) ligands for γ-secretase could provide valuable biomarkers to assess target engagement and optimize dosing regimens in clinical trials. [, ]
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9